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Compound of Interest

Compound Name: Bisfentidine

Cat. No.: B1618943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bisfentidine, chemically known as N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-

ylmethanimidamide, is a histamine H2 receptor antagonist that has been studied for its

potential therapeutic applications. A thorough understanding of its molecular structure and

purity is paramount for its development and use in research and pharmaceutical applications.

Spectroscopic techniques are indispensable tools for elucidating the chemical structure and

confirming the identity of small molecules like Bisfentidine.

This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of Bisfentidine based on its known chemical structure. While extensive

experimental data for Bisfentidine is not readily available in the public domain, this document

outlines the theoretical underpinnings of its spectroscopic signatures across various analytical

techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry

(MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed

experimental protocols for the characterization of similar small molecules are also provided to

guide researchers in their analytical endeavors.

Chemical Structure of Bisfentidine[1]
IUPAC Name: N-[4-(2-methyl-1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide[1]

Molecular Formula: C₁₄H₁₈N₄[1] Molecular Weight: 242.32 g/mol [1] InChIKey:
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Predicted and Expected Spectroscopic Data
Due to the limited availability of published experimental spectra for Bisfentidine, the following

sections detail the predicted and expected spectroscopic data based on its chemical structure.

These predictions are derived from established principles of spectroscopic interpretation for the

functional groups present in the Bisfentidine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Bisfentidine is expected to show distinct signals corresponding

to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Bisfentidine
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Imidazole-CH₃ ~2.3 s 3H

Imidazole-CH ~7.0-7.5 s 1H

Phenyl-H (ortho to

imidazole)
~7.2-7.6 d 2H

Phenyl-H (ortho to

formamidine)
~6.8-7.2 d 2H

Formamidine-CH ~8.0-8.5 s 1H

Isopropyl-CH ~3.5-4.0 sept 1H

Isopropyl-CH₃ ~1.2 d 6H

Imidazole-NH /

Formamidine-NH
Broad, variable br s 2H

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments

within Bisfentidine.

Table 2: Predicted ¹³C NMR Chemical Shifts for Bisfentidine
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Carbon Atom Predicted Chemical Shift (ppm)

Imidazole-CH₃ ~15

Isopropyl-CH₃ ~22

Isopropyl-CH ~45

Imidazole-C (quaternary) ~120-130

Phenyl-C ~115-150

Imidazole-CH ~130-140

Formamidine-CH ~155-165

Imidazole-C (quaternary, attached to phenyl) ~135-145

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 3: Expected Mass Spectrometry Data for Bisfentidine

Parameter Expected Value

Molecular Ion (M⁺) m/z 242.1531

Major Fragmentation Pathways

Cleavage of the isopropyl group, fragmentation

of the formamidine linkage, and cleavage of the

imidazole or phenyl rings.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Frequencies for Bisfentidine
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Functional Group Expected Absorption Range (cm⁻¹)

N-H Stretch (imidazole, formamidine) 3100-3500 (broad)

C-H Stretch (aromatic) 3000-3100

C-H Stretch (aliphatic) 2850-3000

C=N Stretch (formamidine, imidazole) 1600-1680

C=C Stretch (aromatic) 1450-1600

C-N Stretch 1200-1350

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly those involving conjugated systems.

Table 5: Expected UV-Vis Absorption Maxima for Bisfentidine

Chromophore Expected λmax (nm)

Phenyl-imidazole conjugated system ~250-290

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of

a small molecule like Bisfentidine.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-10 mg of the Bisfentidine sample in approximately 0.6-0.7

mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will

depend on the solubility of the compound and the desired resolution of exchangeable proton

signals.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data

acquisition.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer

relaxation delay (e.g., 2-5 seconds) may be necessary.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Chemical shifts should be referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of Bisfentidine in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) or

Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or

Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) to determine the accurate mass of the

molecular ion.

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass

spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced

dissociation (CID) to generate a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the Bisfentidine powder directly on the ATR

crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups in the Bisfentidine molecule.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of Bisfentidine in a UV-transparent solvent

(e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an

absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm,

using the pure solvent as a reference.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and, if a

standard of known concentration is available, calculate the molar absorptivity (ε).

Visualizations
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of Bisfentidine.

Conclusion
The spectroscopic characterization of Bisfentidine is essential for its unequivocal identification

and quality control. This guide provides a theoretical framework for the expected NMR, MS, IR,

and UV-Vis data based on its chemical structure. The detailed experimental protocols offer a

practical guide for researchers to perform these analyses. While experimental data is currently

scarce in public databases, the information presented here serves as a valuable resource for

scientists and professionals involved in the research and development of Bisfentidine and

related compounds. The application of these spectroscopic methods will ensure the structural

integrity and purity of Bisfentidine, which is critical for its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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